molecular formula C26H20FN3O3S B2775487 2-Amino-4-(4-fluorophenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893299-38-2

2-Amino-4-(4-fluorophenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No.: B2775487
CAS No.: 893299-38-2
M. Wt: 473.52
InChI Key: ZRWYMGQHLUSORC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-Amino-4-(4-fluorophenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a structurally complex heterocyclic molecule featuring a fused pyrano-benzothiazine core. Key structural elements include:

  • A 2-methylbenzyl group at position 6, enhancing lipophilicity and steric bulk.
  • A cyano group at position 3, which may influence electronic properties and binding interactions.
  • The 5,5-dioxide moiety on the benzothiazine ring, which could modulate solubility and reactivity.

This compound belongs to a class of molecules investigated for their biological activities, particularly as monoamine oxidase (MAO) inhibitors, as seen in structurally related analogs .

Properties

IUPAC Name

2-amino-4-(4-fluorophenyl)-6-[(2-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O3S/c1-16-6-2-3-7-18(16)15-30-22-9-5-4-8-20(22)24-25(34(30,31)32)23(21(14-28)26(29)33-24)17-10-12-19(27)13-11-17/h2-13,23H,15,29H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWYMGQHLUSORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Amino-4-(4-fluorophenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a member of the benzothiazine family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on recent studies.

Chemical Structure and Properties

The molecular formula for this compound is C21H19FN4O3SC_{21}H_{19}F_{N_4}O_3S, with a molecular weight of approximately 396.46 g/mol . The structure features a complex arrangement that includes a pyrano-benzothiazine core and multiple functional groups that may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazine derivatives. For instance, compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.

  • Case Study: A derivative exhibiting structural similarities to our compound showed potent activity against breast cancer cells by inducing cell cycle arrest and apoptosis via the mitochondrial pathway .

Antimicrobial Properties

Research indicates that certain benzothiazine derivatives possess antimicrobial properties , effective against both bacterial and fungal strains. The presence of fluorine in the structure has been associated with enhanced bioactivity.

  • Case Study: A related compound was tested against Acanthamoeba castellanii, showing significant in vitro activity against both trophozoites and cysts, suggesting potential for treating amoebic infections .

Anti-inflammatory Effects

Benzothiazines have also been investigated for their anti-inflammatory effects . The inhibition of pro-inflammatory cytokines and enzymes such as COX-2 has been documented in various studies.

  • Research Finding: A study reported that a structurally analogous compound reduced inflammation markers in animal models, indicating its potential as an anti-inflammatory agent .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: Many derivatives inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation: Interaction with various receptors (e.g., GABA-A receptor) has been noted to alter cellular responses.
  • DNA Interaction: Some compounds form adducts with DNA, leading to cytotoxic effects in rapidly dividing cells.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
Compound AAnticancerMCF-7 (breast cancer)1.5
Compound BAntimicrobialAcanthamoeba castellanii0.75
Compound CAnti-inflammatoryIn vivo (rat model)N/A

Scientific Research Applications

The compound 2-Amino-4-(4-fluorophenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article will explore its applications based on available research findings and case studies.

Medicinal Chemistry

The compound exhibits promising biological activities, making it a candidate for drug development:

  • Antimicrobial Activity : Studies have shown that derivatives of benzothiazine compounds exhibit significant antimicrobial properties against various pathogens. For instance, related compounds have demonstrated efficacy against Gram-positive and Gram-negative bacteria .
  • Anticancer Potential : Research indicates that similar structures can inhibit key kinases involved in cancer progression, suggesting that this compound may also possess anticancer properties .

Material Science

The unique structure of this compound allows for its use in developing advanced materials:

  • Nanocomposites : The incorporation of such compounds into nanomaterials can enhance their mechanical and thermal properties, making them suitable for a variety of industrial applications.
  • Polymer Blends : Its chemical stability can be advantageous in formulating polymer blends with improved durability and functional characteristics.

Environmental Applications

Compounds with similar frameworks have been explored for their roles in environmental chemistry:

  • Pollutant Degradation : Certain derivatives are being investigated for their ability to degrade environmental pollutants through photocatalytic processes, contributing to cleaner technologies .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzothiazine derivatives against common pathogens. The results indicated that specific modifications to the structure significantly enhanced antibacterial activity, with minimum inhibitory concentrations (MICs) documented for each derivative tested .

Case Study 2: Anticancer Activity

Research focusing on the inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) kinases demonstrated that compounds similar to the one showed comparable inhibition profiles to established drugs like Sorafenib. This suggests a viable pathway for further development as anticancer agents .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name R<sup>4</sup> R<sup>6</sup> Biological Activity (MAO Inhibition) Reference
2-Amino-6-benzyl-4-phenyl-4,6-dihydrobenzo[e]pyrano[2,3-e][1,2]thiazine-3-carbonitrile 5,5-dioxide Phenyl Benzyl MAO-A selectivity (e.g., 6d)
2-Amino-6-methyl-4-phenyl-4,6-dihydrobenzo[e]pyrano[2,3-e][1,2]thiazine-3-carbonitrile 5,5-dioxide Phenyl Methyl MAO-B selectivity (e.g., 7r)
2-Amino-4-(4-fluorophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide 4-Fluorophenyl 2-Fluorobenzyl Not reported (structural analog)
2-Amino-4-(3-(benzyloxy)phenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile 3-(Benzyloxy)phenyl Hydroxymethyl Not reported (different core)

Key Observations :

  • Fluorine substitution at the benzyl position (as in the 2-fluorobenzyl analog) may alter electronic effects but reduce steric bulk compared to 2-methylbenzyl .

Comparison with Analogues :

  • The target compound likely employs a similar strategy, utilizing 4-fluorobenzaldehyde and 2-methylbenzyl chloride as key reactants.
  • In contrast, pyrano-pyran derivatives (e.g., ) use kojic acid and aromatic aldehydes, reflecting divergent synthetic pathways for different heterocyclic cores .

SAR Insights :

  • 6-Benzyl vs. 6-Methyl : Benzyl groups (e.g., 6h) favor MAO-B inhibition, while methyl groups (e.g., 7r) enhance potency but retain selectivity .
  • 4-Fluorophenyl vs. 4-Phenyl : Fluorine substitution may improve metabolic stability and binding to hydrophobic pockets in MAO-B, as seen in fluorinated CNS drugs .

Physicochemical Properties

Melting Points and Solubility :

  • Pyrano-benzothiazines with polar groups (e.g., hydroxymethyl in ) exhibit higher melting points (~235–238°C) due to hydrogen bonding .
  • Less polar analogs (e.g., 3s in ) melt at lower temperatures (~170°C), correlating with reduced crystallinity .
  • The target compound’s 2-methylbenzyl and cyano groups may result in intermediate melting points and moderate aqueous solubility.

Q & A

Q. What synthetic methodologies are effective for synthesizing this compound?

The compound can be synthesized via multi-step heterocyclic condensation reactions. Key steps include:

  • Palladium-catalyzed cross-coupling : Utilize Pd(OAc)₂ with XPhos ligand and Cs₂CO₃ as a base for introducing aryl/heteroaryl groups (e.g., 4-fluorophenyl) .
  • Cyclocondensation : Optimize solvent systems (e.g., acetic anhydride/acetic acid mixtures) and reflux conditions to form the pyrano-benzothiazine core .
  • Crystallization : Purify intermediates using solvents like ethyl acetate or DMF/water mixtures to achieve high purity (>95%) . Methodological Note: Monitor reaction progress via TLC and adjust catalyst loading (0.5–2 mol%) to improve yields (50–68%) .

Q. How can the compound’s structure be characterized?

Use a combination of spectroscopic and crystallographic techniques:

  • Single-crystal X-ray diffraction : Resolve the 3D structure and confirm stereochemistry (R-factor <0.05, data-to-parameter ratio >13:1) .
  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C spectra for chemical shifts (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, methylbenzyl groups at δ 2.2–2.4 ppm) .
  • Mass spectrometry : Validate molecular weight via HRMS-ESI (e.g., m/z 386.0 [M+H]⁺ with <2 ppm error) .

Advanced Research Questions

Q. How can contradictions in spectral data during characterization be resolved?

Contradictions often arise from:

  • Isomeric mixtures : Use 2D NMR (e.g., NOESY) to distinguish (E)/(Z) isomers in benzylidene intermediates .
  • Overlapping signals : Employ deuterated solvents (DMSO-d₆) and variable-temperature NMR to separate resonances .
  • Crystallographic vs. solution-state discrepancies : Compare X-ray data with DFT-optimized structures to assess conformational flexibility .

Q. What computational tools predict the compound’s reactivity and binding properties?

Advanced methods include:

  • COMSOL Multiphysics : Model reaction kinetics and diffusion limitations in multi-step syntheses .
  • DFT calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., cyano groups at C3) .
  • Molecular docking : Screen for biological targets (e.g., kinase inhibition) using AutoDock Vina with force fields optimized for fluorinated systems .

Q. How can synthetic yields be optimized for scale-up studies?

Key strategies involve:

  • Solvent optimization : Replace acetic anhydride with greener solvents (e.g., cyclopentyl methyl ether) to reduce side reactions .
  • Catalyst recycling : Immobilize Pd catalysts on silica supports to enhance turnover number (TON >100) .
  • Process control : Implement real-time PAT (Process Analytical Technology) tools like in-situ IR to monitor intermediates .

Data Contradiction Analysis

Q. Why do HRMS and NMR data sometimes conflict for fluorinated intermediates?

Discrepancies may stem from:

  • Isotopic interference : Fluorine (19F^{19}F) spin-spin coupling can split 1H^1H signals, leading to misassignment. Use 19F^{19}F-decoupled NMR or HRMS with isotopic resolution .
  • Adduct formation : ESI-HRMS may show [M+Na]⁺ or [M+K]⁺ peaks. Compare with theoretical m/z using software like MassHunter .

Theoretical Frameworks

Q. How can conceptual frameworks guide the design of derivatives with enhanced bioactivity?

Link synthesis to:

  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., 2-methylbenzyl vs. 4-chlorophenyl) to assess steric/electronic effects on target binding .
  • Retrosynthetic analysis : Deconstruct the core into synthons (e.g., fluorophenyl aldehydes, benzothiazine precursors) for combinatorial library design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.